![molecular formula C8H16O B094675 2-Butyltetrahydrofuran CAS No. 1004-29-1](/img/structure/B94675.png)
2-Butyltetrahydrofuran
Overview
Description
2-Butyltetrahydrofuran is an organic compound with the molecular formula C8H16O. It is a type of tetrahydrofuran derivative, characterized by the presence of a butyl group attached to the second carbon of the tetrahydrofuran ring.
Preparation Methods
2-Butyltetrahydrofuran can be synthesized through various methods. One notable method involves the continuous flow hydrogenation and deoxygenation of lignocellulose-derived furfuralacetone. This process is carried out in two steps:
Hydrogenation: Furfuralacetone is hydrogenated over commercial catalysts.
Deoxygenation: The hydrogenated product is then deoxygenated to form this compound.
In industrial settings, this process is optimized for high yield and efficiency, utilizing continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
2-Butyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can further simplify its structure.
Substitution: It can undergo substitution reactions where the butyl group or other parts of the molecule are replaced by different functional groups.
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxygen or other oxidizing agents for oxidation, and various catalysts to facilitate these processes. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Biofuel Production
2-Butyltetrahydrofuran has garnered attention as a promising biofuel due to its favorable properties compared to traditional fossil fuels.
Synthesis from Renewable Resources
Recent studies have demonstrated the continuous flow production of 2-BTHF from lignocellulose-derived furfuralacetone. This process involves a two-step reaction: hydrogenation followed by hydrodeoxygenation, yielding high selectivity and yield of 2-BTHF. The optimization of reaction conditions, such as temperature and hydrogen pressure, has been crucial for maximizing output .
Key Findings:
- Yield: Up to 94% of 2-BTHF was achieved under optimized conditions.
- Catalysts Used: Ru/C catalyst for hydrogenation and a bifunctional catalytic system for hydrodeoxygenation.
Combustion Properties
The combustion characteristics of 2-BTHF have been analyzed to evaluate its performance as a diesel alternative. Studies indicate that it exhibits lower emissions and improved combustion efficiency compared to conventional diesel fuels .
Performance Metrics:
- Ignition Delay Times: Comparable to those of n-heptane, suggesting efficient combustion behavior.
- Emissions Profile: Reduced particulate matter and NOx emissions during combustion tests.
Chemical Synthesis Applications
2-BTHF serves as an important intermediate in various chemical syntheses due to its unique structure and reactivity.
Solvent Properties
As a solvent, 2-BTHF is advantageous in organic reactions because it can dissolve a wide range of compounds while maintaining stability under various conditions. Its low toxicity makes it suitable for applications in pharmaceuticals and fine chemicals .
Applications:
- Polymerization Processes: Used in the synthesis of fluoropolymers.
- Chemical Reactions: Acts as a medium for reactions requiring polar aprotic solvents.
Biofuel Development Case Study
A study conducted on the continuous flow production of 2-BTHF highlighted the scalability of the process. The researchers implemented a miniplant setup that successfully transitioned from batch to continuous flow, demonstrating the viability of large-scale production .
Process Overview:
- Initial hydrogenation of furfuralacetone.
- Followed by hydrodeoxygenation using optimized catalysts.
- Achieved consistent quality and yield over extended operation times.
Low-Temperature Oxidation Studies
Research on the low-temperature oxidation mechanisms of 2-BTHF has provided insights into its behavior under combustion conditions. Kinetic models developed for this purpose have validated the compound's potential as an efficient biofuel .
Model Insights:
- Detailed reaction pathways involving tetrahydrofuranylperoxy radicals were identified.
- The model's predictions align with experimental data from shock tube measurements.
Mechanism of Action
The mechanism of action of 2-Butyltetrahydrofuran involves its interaction with various molecular targets. In the context of biofuel, it undergoes combustion reactions, releasing energy. The pathways involved include the breakdown of its molecular structure to release energy in the form of heat and light .
Comparison with Similar Compounds
2-Butyltetrahydrofuran can be compared with other similar compounds such as:
1-Octanol: Another biofuel candidate derived from furfuralacetone.
Dioctylether: Also derived from furfuralacetone and studied for its fuel properties.
What sets this compound apart is its unique structure, which provides specific combustion properties that make it a promising candidate for biofuel applications .
Biological Activity
2-Butyltetrahydrofuran (2-BTHF) is a cyclic ether that has garnered attention for its potential biological activities and applications in various fields, including pharmacology and biofuels. This article provides a detailed overview of the biological activity associated with 2-BTHF, including its chemical properties, biological effects, and relevant research findings.
This compound is a derivative of tetrahydrofuran (THF), characterized by the presence of a butyl group at the 2-position. Its chemical structure can be represented as follows:
This compound exhibits properties typical of ethers, such as low reactivity and good solubility in organic solvents.
Biological Activity
The biological activity of this compound has been explored in several studies, primarily focusing on its antimicrobial properties and potential as a biofuel additive.
Antimicrobial Properties
Recent research has indicated that 2-BTHF possesses notable antimicrobial activity. A study demonstrated that various furanic compounds, including derivatives like 2-BTHF, showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The inhibition zones measured against MRSA were significant, suggesting potential applications in developing antimicrobial agents .
Biofuel Applications
In the context of biofuels, 2-BTHF has been evaluated for its performance characteristics. It has a derived cetane number (DCN) of 45.5, which is considerably higher than that of its parent compound, 2-methyltetrahydrofuran (DCN = 22). This high DCN indicates better ignition quality and combustion efficiency in diesel engines, making it a promising candidate for use as an alternative fuel . Additionally, studies have shown that incorporating 2-BTHF into fuel blends can reduce soot emissions, contributing to cleaner combustion processes .
Case Study 1: Antimicrobial Activity Assessment
A study conducted by researchers at the National Institute of Health evaluated the antimicrobial efficacy of various furan derivatives, including this compound. The results indicated that:
- Tested Pathogens : MRSA, Escherichia coli, Candida albicans
- Inhibition Zone Against MRSA : 8 ± 0.1 mm
- : 2-BTHF demonstrated significant activity against MRSA, highlighting its potential as a natural antimicrobial agent.
Case Study 2: Fuel Performance Evaluation
In another study focused on biofuels, researchers analyzed the combustion properties of several furan derivatives. The findings included:
Compound | Derived Cetane Number (DCN) | Soot Emission Reduction |
---|---|---|
This compound | 45.5 | Significant |
2-Methyltetrahydrofuran | 22 | Moderate |
The study concluded that 2-BTHF not only improves ignition quality but also contributes to reduced emissions when used in diesel engines .
Research Findings
- Kinetic Models : Detailed kinetic models have been developed to understand the low-temperature oxidation processes involving tetrahydrofuran derivatives, including 2-BTHF. These models help predict the behavior of these compounds under various combustion conditions .
- Bio-Derived Compounds : Research indicates that bio-derived furanic compounds like 2-BTHF exhibit promising biological activities and could serve as pharmacological substances due to their natural metabolism pathways .
- Applications in Polymer Chemistry : The unique properties of fluorinated derivatives of tetrahydrofuran have been explored for applications in polymer technology, indicating a versatile range of uses for these compounds beyond biological activity .
Properties
IUPAC Name |
2-butyloxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-3-5-8-6-4-7-9-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOMEIMCQWMHGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862511 | |
Record name | 2-Butyloxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004-29-1 | |
Record name | 2-Butyltetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyltetrahydrofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butyloxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-butyltetrahydrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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